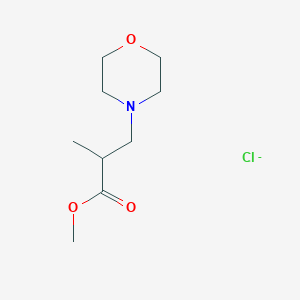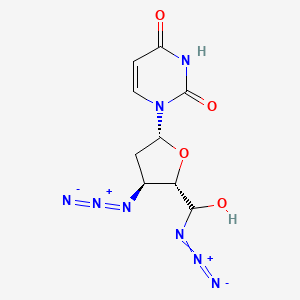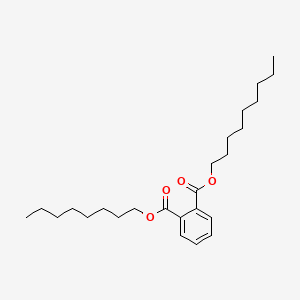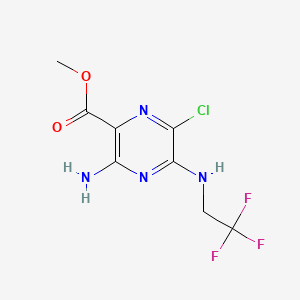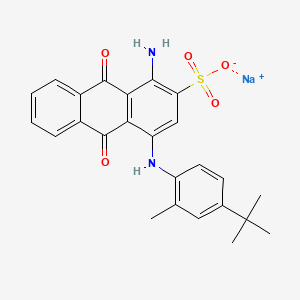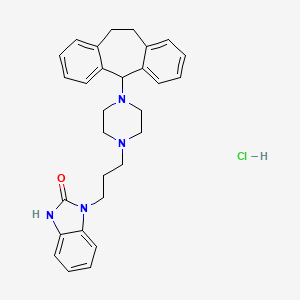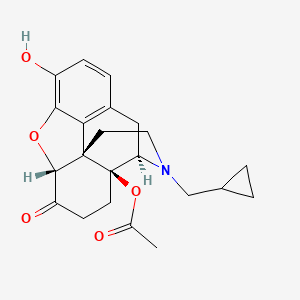
Naltrexone 14-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naltrexone 14-acetate is a derivative of naltrexone, a well-known opioid antagonist used primarily in the treatment of alcohol and opioid dependence. This compound retains the core structure of naltrexone but includes an acetate group at the 14th position, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone 14-acetate typically involves the acetylation of naltrexone. The process begins with naltrexone, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 14th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization or chromatography to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Naltrexone 14-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the original naltrexone or other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
Naltrexone 14-acetate has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacological properties.
Biology: Investigated for its potential effects on opioid receptors and related pathways.
Medicine: Explored for its therapeutic potential in treating addiction and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Naltrexone 14-acetate exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By blocking these receptors, it prevents the euphoric and addictive effects of opioids. The acetate group at the 14th position may influence the compound’s binding affinity and duration of action, potentially offering advantages over naltrexone.
類似化合物との比較
Similar Compounds
Naltrexone: The parent compound, widely used in addiction treatment.
Naloxone: Another opioid antagonist used for emergency treatment of opioid overdose.
Nalmefene: Similar to naltrexone but with a longer half-life.
Uniqueness
Naltrexone 14-acetate is unique due to the presence of the acetate group at the 14th position, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other opioid antagonists.
特性
CAS番号 |
121962-99-0 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)28-22-7-6-16(26)20-21(22)8-9-23(11-13-2-3-13)17(22)10-14-4-5-15(25)19(27-20)18(14)21/h4-5,13,17,20,25H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChIキー |
KNZUMVWQRHFBQF-KDXIVRHGSA-N |
異性体SMILES |
CC(=O)O[C@@]12CCC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
正規SMILES |
CC(=O)OC12CCC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


